Cas no 2680868-14-6 (methyl 1-amino-2-(4-chlorophenyl)methylcyclopentane-1-carboxylate)

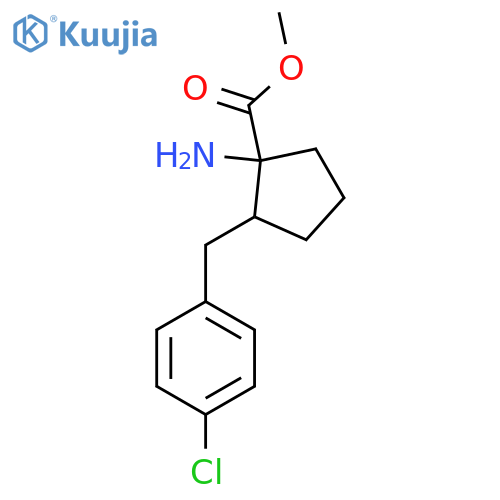

2680868-14-6 structure

商品名:methyl 1-amino-2-(4-chlorophenyl)methylcyclopentane-1-carboxylate

methyl 1-amino-2-(4-chlorophenyl)methylcyclopentane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 1-amino-2-(4-chlorophenyl)methylcyclopentane-1-carboxylate

- methyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate

- 2680868-14-6

- EN300-1069124

-

- インチ: 1S/C14H18ClNO2/c1-18-13(17)14(16)8-2-3-11(14)9-10-4-6-12(15)7-5-10/h4-7,11H,2-3,8-9,16H2,1H3

- InChIKey: JXWZECQLINYJIP-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)CC1CCCC1(C(=O)OC)N

計算された属性

- せいみつぶんしりょう: 267.1026065g/mol

- どういたいしつりょう: 267.1026065g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 302

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

methyl 1-amino-2-(4-chlorophenyl)methylcyclopentane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1069124-1g |

methyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate |

2680868-14-6 | 95% | 1g |

$642.0 | 2023-10-28 | |

| Enamine | EN300-1069124-0.05g |

methyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate |

2680868-14-6 | 95% | 0.05g |

$539.0 | 2023-10-28 | |

| Enamine | EN300-1069124-5g |

methyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate |

2680868-14-6 | 95% | 5g |

$1862.0 | 2023-10-28 | |

| Enamine | EN300-1069124-0.1g |

methyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate |

2680868-14-6 | 95% | 0.1g |

$565.0 | 2023-10-28 | |

| Enamine | EN300-1069124-0.25g |

methyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate |

2680868-14-6 | 95% | 0.25g |

$591.0 | 2023-10-28 | |

| Enamine | EN300-1069124-0.5g |

methyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate |

2680868-14-6 | 95% | 0.5g |

$616.0 | 2023-10-28 | |

| Enamine | EN300-1069124-5.0g |

methyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate |

2680868-14-6 | 5g |

$2028.0 | 2023-05-25 | ||

| Enamine | EN300-1069124-1.0g |

methyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate |

2680868-14-6 | 1g |

$699.0 | 2023-05-25 | ||

| Enamine | EN300-1069124-10.0g |

methyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate |

2680868-14-6 | 10g |

$3007.0 | 2023-05-25 | ||

| Enamine | EN300-1069124-2.5g |

methyl 1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylate |

2680868-14-6 | 95% | 2.5g |

$1260.0 | 2023-10-28 |

methyl 1-amino-2-(4-chlorophenyl)methylcyclopentane-1-carboxylate 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

2680868-14-6 (methyl 1-amino-2-(4-chlorophenyl)methylcyclopentane-1-carboxylate) 関連製品

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量